molecular formula C10H10N2O2S B165233 Methyl 6-methoxy-1,3-benzothiazole-2-carboximidate CAS No. 131474-36-7

Methyl 6-methoxy-1,3-benzothiazole-2-carboximidate

Cat. No. B165233
M. Wt: 222.27 g/mol
InChI Key: CPWWFHXYCYKRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-methoxy-1,3-benzothiazole-2-carboximidate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a benzothiazole derivative that has shown promising results in various studies for its pharmacological properties.

Mechanism Of Action

The exact mechanism of action of Methyl 6-methoxy-1,3-benzothiazole-2-carboximidate is not fully understood. However, it is believed to exert its pharmacological effects through various mechanisms, including inhibition of inflammatory mediators, scavenging of free radicals, and induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Methyl 6-methoxy-1,3-benzothiazole-2-carboximidate has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in vitro and in vivo. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce lipid peroxidation levels in various tissues. In addition, it has been reported to induce apoptosis in cancer cells through various mechanisms, including activation of caspases and upregulation of pro-apoptotic proteins.

Advantages And Limitations For Lab Experiments

Methyl 6-methoxy-1,3-benzothiazole-2-carboximidate has several advantages for lab experiments. It is relatively easy to synthesize and has shown low toxicity in various studies. However, its solubility in water is limited, which may pose some challenges in certain experiments. In addition, its stability under different conditions needs to be further evaluated.

Future Directions

There are several future directions for research on Methyl 6-methoxy-1,3-benzothiazole-2-carboximidate. One potential direction is to explore its potential as a therapeutic agent for various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as an adjuvant therapy for cancer treatment. Furthermore, its antimicrobial properties need to be further evaluated against various microorganisms. Finally, its structure-activity relationship needs to be further elucidated to optimize its pharmacological properties.

Synthesis Methods

The synthesis of Methyl 6-methoxy-1,3-benzothiazole-2-carboximidate can be achieved through a multi-step reaction process. The first step involves the reaction of 6-methoxy-2-mercaptobenzothiazole with methyl chloroformate to produce the intermediate methyl 6-methoxy-2-(chloroformyl)benzothiazole. The second step involves the reaction of this intermediate with ammonium hydroxide to produce the final product, Methyl 6-methoxy-1,3-benzothiazole-2-carboximidate.

Scientific Research Applications

Methyl 6-methoxy-1,3-benzothiazole-2-carboximidate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Several studies have also reported its potential as an antimicrobial agent against various microorganisms.

properties

CAS RN

131474-36-7

Product Name

Methyl 6-methoxy-1,3-benzothiazole-2-carboximidate

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

methyl 6-methoxy-1,3-benzothiazole-2-carboximidate

InChI

InChI=1S/C10H10N2O2S/c1-13-6-3-4-7-8(5-6)15-10(12-7)9(11)14-2/h3-5,11H,1-2H3

InChI Key

CPWWFHXYCYKRLY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)C(=N)OC

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C(=N)OC

synonyms

2-Benzothiazolecarboximidicacid,6-methoxy-,methylester(9CI)

Origin of Product

United States

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